Superior Aβ42 Inhibitory Potency Versus Other γ‑Secretase Modulators
BPN-15606 exhibits an Aβ42 IC₅₀ of 7 nM in SHSY5Y neuroblastoma cells . This potency is 64‑fold greater than AS2715348 (IC₅₀ = 450 nM) and 56‑fold greater than BIIB042 (EC₅₀ = 390 nM) when assessed in comparable cellular assays [1]. Higher potency at the cellular level translates to lower required doses in vivo and reduced off‑target risk.
| Evidence Dimension | Inhibition of Aβ42 production |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | AS2715348: IC₅₀ = 450 nM; BIIB042: EC₅₀ = 390 nM |
| Quantified Difference | 64‑fold (AS2715348); 56‑fold (BIIB042) |
| Conditions | SHSY5Y human neuroblastoma cells |
Why This Matters
Higher cellular potency reduces the compound quantity required for in vivo studies and minimizes potential off‑target effects, improving experimental reliability and cost‑efficiency.
- [1] Mitani, Y., et al. (2014). Pharmacological characterization of the novel γ‑secretase modulator AS2715348. Neuropharmacology, 79, 412–419. View Source
